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molecular formula C10H13NO3 B2409647 2-(tert-Butyl)-6-nitrophenol CAS No. 18515-04-3

2-(tert-Butyl)-6-nitrophenol

Cat. No. B2409647
M. Wt: 195.218
InChI Key: GNGBGYYGJIJQGM-UHFFFAOYSA-N
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Patent
US06969711B2

Procedure details

Acetyl nitrate obtained by mixing acetyl anhydride (1.35 g, 13.3 mmol) with fuming nitric acid (13.3 mmol) at 0° C. was dropped into a solution of 2-tert-butylphenol (2.00 g, 13.3 mmol) in acetonitrile (30 ml) at −20° C. followed by stirring for 5 minutes. The reaction solution was diluted with water and extracted with ether. The organic layer was washed with water and a saturated sodium chloride solution successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom. The residue was purified by a silica gel column chromatography (60 g of silica gel; developing solvent, hexane:acetone=3:1) to provide 600 mg (yield 23%) of 2-tert-butyl-6-nitrophenol as yellow crystals.
[Compound]
Name
acetyl anhydride
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
13.3 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])([CH3:8])([CH3:7])[CH3:6]>C(#N)C.O>[C:5]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:1]([O-:4])=[O:2])[C:10]=1[OH:15])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
acetyl anhydride
Quantity
1.35 g
Type
reactant
Smiles
Name
Quantity
13.3 mmol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (60 g of silica gel; developing solvent, hexane:acetone=3:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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